molecular formula C11H14O6 B14077240 6-epi COTC

6-epi COTC

Cat. No.: B14077240
M. Wt: 242.22 g/mol
InChI Key: PSJQCAMBOYBQEU-GHIXNCGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-epi COTC can be synthesized from arene cis-dihydrodiols, which serve as useful precursors for the preparation of analogues of the anti-tumor agent COTC . The synthetic route involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-epi COTC undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, which is obtained through the esterification of dihydroxycyclohexenones with crotonic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which differentiates it from its parent compound COTC. This unique stereochemistry may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

[(3R,4R,5S)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl (E)-but-2-enoate

InChI

InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11-/m1/s1

InChI Key

PSJQCAMBOYBQEU-GHIXNCGPSA-N

Isomeric SMILES

C/C=C/C(=O)OCC1=C[C@H]([C@H]([C@@H](C1=O)O)O)O

Canonical SMILES

CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O

Origin of Product

United States

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